molecular formula C8H14BNO4S2 B3060247 2-(t-Butylsulfamoyl)thiophene-3-boronic acid CAS No. 2096332-00-0

2-(t-Butylsulfamoyl)thiophene-3-boronic acid

Cat. No.: B3060247
CAS No.: 2096332-00-0
M. Wt: 263.1
InChI Key: KKWWEEGTWUESCU-UHFFFAOYSA-N
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Description

2-(t-Butylsulfamoyl)thiophene-3-boronic acid is an organoboron compound with the molecular formula C8H14BNO4S2 and a molecular weight of 263.14 g/mol This compound is characterized by the presence of a boronic acid group attached to a thiophene ring, which is further substituted with a t-butylsulfamoyl group

Scientific Research Applications

2-(t-Butylsulfamoyl)thiophene-3-boronic acid has several scientific research applications, including:

Safety and Hazards

As with any chemical compound, handling 2-(t-Butylsulfamoyl)thiophene-3-boronic acid requires caution. It’s important to refer to the Material Safety Data Sheet (MSDS) for detailed safety and handling information . Always follow laboratory safety protocols when working with this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(t-Butylsulfamoyl)thiophene-3-boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(t-Butylsulfamoyl)thiophene-3-boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Suzuki-Miyaura coupling: The major products are biaryl or vinyl-aryl compounds.

    Oxidation: The major products are sulfoxides or sulfones.

    Substitution: The major products are sulfonamide derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(t-Butylsulfamoyl)thiophene-3-boronic acid is unique due to the presence of both a boronic acid group and a t-butylsulfamoyl group on the thiophene ring

Properties

IUPAC Name

[2-(tert-butylsulfamoyl)thiophen-3-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14BNO4S2/c1-8(2,3)10-16(13,14)7-6(9(11)12)4-5-15-7/h4-5,10-12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWWEEGTWUESCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(SC=C1)S(=O)(=O)NC(C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14BNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201163390
Record name Boronic acid, B-[2-[[(1,1-dimethylethyl)amino]sulfonyl]-3-thienyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201163390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096332-00-0
Record name Boronic acid, B-[2-[[(1,1-dimethylethyl)amino]sulfonyl]-3-thienyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096332-00-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[2-[[(1,1-dimethylethyl)amino]sulfonyl]-3-thienyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201163390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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